Validated High-Yield Synthesis Route for Fludioxonil Intermediate via Continuous Flow
A patented continuous flow micro-reaction method using 2,2-difluoro-1,3-benzodioxole as a starting material achieves a high yield of 92.5% for 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde under optimized conditions (lithium-hydrogen exchange with n-butyllithium and DMF at 5-10°C) [1]. In comparison, traditional batch synthesis routes for analogous dichloro benzodioxole carbaldehydes often involve multiple steps (e.g., halogen exchange, hydrolysis) and can be more complex and lower-yielding .
| Evidence Dimension | Synthetic Yield (Final Step) |
|---|---|
| Target Compound Data | 92.5% |
| Comparator Or Baseline | Complexity: Traditional synthesis for analogous dichloro derivatives is described as 'complicated' and multi-step, but direct yield comparison data is unavailable. |
| Quantified Difference | Direct yield comparison not possible; the advantage lies in a documented high-yielding, modern continuous flow method specifically for this compound. |
| Conditions | Continuous flow micro-reactor; 2,2-difluoro-1,3-benzodioxole, n-butyllithium, DMF; T = 5-10 °C [1] |
Why This Matters
A validated, high-yield synthetic route reduces cost of goods and ensures a reliable supply for downstream manufacturing, which is a critical procurement consideration for agrochemical and pharmaceutical intermediate sourcing.
- [1] CN114891022A. Process research on continuous flow micro-reaction synthesis of 4-aldehyde-2,2-difluorobenzo-1,3-dioxole. CQVIP, 2022. View Source
